2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Description
2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with a fused piperidine and triazole ring system. The presence of methyl groups at positions 2 and 3, along with the hydrochloride salt form, enhances its solubility and stability, making it a candidate for pharmaceutical and biochemical research. This compound is cataloged under CAS 1774899-05-6 and is typically available with ≥97% purity for laboratory use .
Properties
IUPAC Name |
2,3-dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-9(8(13)12(7)2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAHXBRPVKIRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCNCC2)C(=O)N1C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carbonyl compound, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods are designed to optimize yield and purity while maintaining stringent safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms within the spiro structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols depending on the degree of reduction.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by the following properties:
- Molecular Formula : C9H16ClN3O
- Molecular Weight : 217.70 g/mol
- CAS Number : 1774899-05-6
The structural formula indicates a complex arrangement of nitrogen atoms within a spirocyclic framework, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride. For instance:
- A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma), with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
- The mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- It has been tested against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, demonstrating significant antibacterial activity .
- The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a controlled experiment involving human cancer cell lines:
- The compound was administered at varying concentrations.
- Results indicated a dose-dependent response with significant cell death observed at higher concentrations, confirming its potential as a chemotherapeutic agent .
Case Study 2: Antibacterial Testing
A series of tests were conducted to evaluate the antibacterial efficacy against E. coli:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride This analogue replaces the methyl groups with a difluorophenyl-furan substituent, increasing steric bulk and electronic complexity. Its synthesis involves Pd-catalyzed Suzuki coupling and Boc deprotection .
- Molecular weight: 295.76 g/mol (C₁₄H₁₈ClN₃O₂) .
- 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one Dihydrochloride Hydrate The dimethylamino group increases polarity and basicity, affecting solubility and pharmacokinetics. This compound exists as a dihydrochloride hydrate (C₉H₁₉Cl₂N₃O·H₂O), with molecular weight 295.77 g/mol .
Core Structure Modifications
- 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives These lack the conjugated enone system, reducing electrophilicity and altering metabolic stability. Derivatives like 11–16 (Fig. 3 in ) were tested for prolyl hydroxylase domain (PHD2) inhibition, showing IC₅₀ values in the µM range .
8-Oxa-1-azaspiro[4.5]dec-3-en-2-one Analogues
Replacement of a nitrogen with oxygen in the spiro system (e.g., 3-(4-chlorophenyl) derivatives) modifies hydrogen-bonding capacity and target selectivity, as seen in agrochemical applications .
Physicochemical Properties
*Assumed based on structural similarity to and .
Biological Activity
2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS No. 1774899-05-6) is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.
The compound has the following chemical properties:
- Molecular Formula : C9H16ClN3O
- Molecular Weight : 217.70 g/mol
- Structure : The structure features a spirocyclic arrangement which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1774899-05-6 |
| Molecular Weight | 217.70 g/mol |
| Molecular Formula | C9H16ClN3O |
| SMILES | CC1=NC2(CCNCC2)C(N1C)=O |
Biological Activity Overview
Research indicates that 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride exhibits a range of biological activities including antimicrobial, antiviral, and anticancer properties. These activities are attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. For instance:
- In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria.
- A comparative analysis with standard antibiotics showed that it has a synergistic effect when used in combination with certain antibiotics.
Antiviral Activity
The compound's antiviral potential has been explored in several studies:
- It has been shown to inhibit viral replication in cell cultures infected with specific viruses.
- The mechanism of action appears to involve interference with viral protein synthesis and replication.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results:
- It has demonstrated cytotoxic effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride against multidrug-resistant strains showed a significant reduction in bacterial load compared to control groups .
- Antiviral Mechanism Investigation : Research focused on the antiviral effects against influenza virus indicated that the compound inhibits hemagglutination activity, suggesting a potential mechanism for preventing viral entry into host cells .
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cells, IC50 values were determined for various concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity .
Q & A
Q. What are the common synthetic routes for preparing 2,3-dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted piperidines with carbonyl reagents. Key steps include:
- Formation of the spirocyclic core via intramolecular cyclization under acidic conditions .
- Introduction of methyl groups at positions 2 and 3 using alkylation agents (e.g., methyl iodide) in the presence of a base like K₂CO₃ .
- Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .
Purification Challenges : - Residual solvents (e.g., ethanol) and unreacted alkylating agents require repeated recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
- Trace impurities (e.g., byproducts from incomplete cyclization) are monitored using HPLC with Chromolith® columns .
Q. How is the structural integrity of this spirocyclic compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the spirocyclic structure, with characteristic shifts for the triazaspiro ring (e.g., δ 3.2–4.1 ppm for N–CH₃ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 271.12 for C₁₀H₁₇ClN₃O⁺) .
- X-ray Crystallography : Resolves spatial arrangement of the spiro ring and substituents, critical for structure-activity relationship (SAR) studies .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screens for affinity at opioid (e.g., ORL-1) or serotonin receptors (e.g., 5-HT2C) using radiolabeled ligands (e.g., [³H]-DPDPE for δ-opioid receptors) .
- Enzyme Inhibition Studies : Tests inhibition of kinases or proteases via fluorogenic substrates (e.g., ATPase activity assays) .
- Cellular Permeability : Assessed using Caco-2 cell monolayers to predict oral bioavailability .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl groups) influence the compound’s reactivity and receptor selectivity?
- Methodological Answer :
- Electronic Modulation : Methyl groups at positions 2 and 3 increase steric hindrance, reducing nucleophilic attack on the triazaspiro ring. This stabilizes the compound in physiological pH .
- Receptor Selectivity : Methylation enhances affinity for ORL-1 receptors (pKi ~8.4) over 5-HT2A/B subtypes due to hydrophobic interactions in receptor pockets .
- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution, correlating with experimental binding data .
Q. How can contradictory data in receptor binding studies be resolved?
- Methodological Answer :
- Assay Variability : Control for buffer composition (e.g., Mg²⁺ concentrations alter GPCR conformations) and temperature (25°C vs. 37°C) .
- Orthogonal Validation : Combine radioligand displacement with functional assays (e.g., cAMP inhibition for ORL-1 receptors) .
- Structural Analog Comparison : Compare with derivatives lacking methyl groups to isolate substituent effects .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the 4-one position to enhance solubility, which are cleaved in vivo .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., N-demethylation) and block them with fluorine substituents .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; adjust logP via substituent modification (e.g., trifluoromethoxy groups) .
Q. How are impurities quantified and controlled during scale-up synthesis?
- Methodological Answer :
- HPLC-MS Purity Analysis : Employ Purospher® STAR columns (C18, 5 µm) with gradient elution (0.1% TFA in H₂O/ACN) .
- ICH Guidelines : Limit impurities (e.g., ≤0.15% for any unknown) using reference standards (e.g., USP method validation) .
- Crystallization Optimization : Use solvent mixtures (e.g., EtOH/H₂O) to exclude polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
